molecular formula C12H8Br2N2O B420394 2-bromo-N-(5-bromopyridin-2-yl)benzamide

2-bromo-N-(5-bromopyridin-2-yl)benzamide

Cat. No.: B420394
M. Wt: 356.01g/mol
InChI Key: NLYRPDWYBCHBQH-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-bromopyridin-2-yl)benzamide is a halogenated benzamide derivative featuring bromine substituents at the 2-position of the benzamide ring and the 5-position of the pyridine ring. Its molecular formula is C₁₂H₇Br₂N₂O, with a molecular weight of 370.01 g/mol. This dual bromination enhances lipophilicity, which may improve membrane permeability but could reduce aqueous solubility. The compound’s synthesis typically involves coupling 2-bromobenzoic acid derivatives with 5-bromopyridin-2-amine under amide-forming conditions, as inferred from analogous reactions .

Properties

Molecular Formula

C12H8Br2N2O

Molecular Weight

356.01g/mol

IUPAC Name

2-bromo-N-(5-bromopyridin-2-yl)benzamide

InChI

InChI=1S/C12H8Br2N2O/c13-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)14/h1-7H,(H,15,16,17)

InChI Key

NLYRPDWYBCHBQH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-bromo-N-(5-bromopyridin-2-yl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities:

Compound Name Substituents (Benzamide/Pyridine) Molecular Weight (g/mol) Key Findings Reference
This compound 2-Br (benzamide), 5-Br (pyridine) 370.01 High lipophilicity; potential halogen bonding; limited solubility data available.
N-(5-Bromopyridin-2-yl)benzamide (4a) None (benzamide), 5-Br (pyridine) 291.12 Antibacterial activity (MIC 0.22–1.49 μM); lower molecular weight but reduced halogenation.
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) 4-Br, 3-F (benzamide), 6-Me (pyridine) 310.13 Demonstrated synthetic accessibility via acid-amine coupling; no reported bioactivity.
5-Bromo-N-(5-bromo-2-pyrimidinyl)-2-hydroxybenzamide 5-Br, 2-OH (benzamide), 5-Br (pyrimidine) 373.00 Hydroxy group enhances hydrogen bonding; pyrimidine substitution alters ring electronics.
2-Hexanoylamino-1-(3-carboxyphenyl)benzamide (9) 2-acylamino, 3-COOH (benzamide) ~350 (estimated) 71% PCAF HAT inhibition; acyl chain and carboxyl groups critical for activity.
2-Bromo-N-(imidazo[1,2-a]pyrimidin-2-yl-phenyl)benzamide 2-Br (benzamide), fused heterocycle 447.28 Complex heterocyclic system may enhance target specificity; no activity data reported.

Key Observations

However, 4a lacks the benzamide bromine, resulting in lower molecular weight and distinct antibacterial efficacy. Acylated derivatives (e.g., 9) show higher enzyme inhibition (71% PCAF HAT) due to hydrogen bonding from carboxyl and acylamino groups, which are absent in halogenated analogs like the target compound .

Synthetic Accessibility :

  • Brominated benzamides are often synthesized via coupling reactions (e.g., 35 in ), while acylated analogs require multi-step functionalization .

Antibacterial Activity :

  • The sulfonamide derivative 5 (MIC ~0.22 μM) outperforms benzamide analogs, suggesting sulfonamide linkages enhance antibacterial potency compared to amides .

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